Fmoc-Phe-Lys(Trt)-PAB
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Overview
Description
Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. The compound also includes a 4-aminobenzyl (PAB) spacer, which is often used in peptide synthesis to facilitate the release of the peptide from the resin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This process is repeated until the desired peptide sequence is obtained. The trityl group is used to protect the lysine side chain during the synthesis and is removed under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds between amino acids.
Cleavage Reactions: Removal of the peptide from the resin using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides like DIC or EDC, often with additives like HOBt or HOAt.
Cleavage: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
Scientific Research Applications
Fmoc-Phe-Lys(Trt)-PAB is used in various scientific research applications, including:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biomaterials
Mechanism of Action
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The Fmoc group protects the amino terminus during synthesis and is removed to allow further coupling reactions. The trityl group protects the lysine side chain and is removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar in structure but uses a methyltrityl (Mtt) group for lysine protection.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for lysine protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for lysine protection.
Uniqueness
Fmoc-Phe-Lys(Trt)-PAB is unique due to its combination of Fmoc and Trt protecting groups, which provide stability and ease of removal during peptide synthesis. The PAB spacer also facilitates the release of the peptide from the resin, making it a valuable tool in peptide chemistry .
Properties
Molecular Formula |
C56H54N4O5 |
---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |
InChI Key |
YYQHCELGLDFYGB-XWQGWOARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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